molecular formula C14H21N3O4S B13088085 N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide

N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13088085
M. Wt: 327.40 g/mol
InChI Key: PEDDLKSHGVMZDS-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide moiety linked to a 1-aminocycloheptylmethyl group. The cycloheptane ring introduces significant steric bulk and conformational flexibility, while the primary amine group may enhance solubility and reactivity.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2

InChI Key

PEDDLKSHGVMZDS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{(1-Aminocycloheptyl)methanol} + \text{4-nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$

  • The amine group acts as a nucleophile attacking the sulfur atom of the sulfonyl chloride.
  • The reaction is typically conducted in an aprotic solvent with a base to neutralize the hydrochloric acid formed.

Detailed Preparation Methods

Classic Sulfonamide Formation

  • Starting Materials: (1-Aminocycloheptyl)methanol and 4-nitrobenzenesulfonyl chloride.
  • Solvent: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
  • Base: Triethylamine or sodium carbonate is used to scavenge the HCl generated.
  • Conditions: Ambient to slightly elevated temperatures (0–40 °C) to optimize yield and minimize side reactions.
  • Procedure: The sulfonyl chloride is added slowly to a stirred solution of the amine and base in solvent. The reaction mixture is stirred until completion, monitored by TLC or HPLC.
  • Workup: The product is isolated by extraction, washing, and recrystallization or chromatography.

Catalytic and Green Chemistry Approaches

Recent advances have introduced catalytic systems and greener solvents to improve sustainability and yield:

  • Catalytic Systems: Use of ethyltriphenylphosphonium bromide or zinc oxide nanoparticles as catalysts has been reported to enhance reaction rates and yields in sulfonamide syntheses, though specific application to this compound requires adaptation.
  • Solvent-Free or Neat Conditions: Some protocols utilize solvent-free conditions with heterogeneous catalysts, offering high yields (up to 95%) and facile catalyst recovery, which could be adapted for this compound.
  • One-Step Reduction Coupling: For sulfonamides involving nitroarenes, one-step reductive coupling of nitroarenes with sodium arylsulfinates using Pd/C catalysts has been demonstrated, providing a direct route to N-arylsulfonamides without isolating sulfonyl chlorides. This method might be explored for analogues of this compound.

Industrial and Patent Methods

  • A patent describes a ternary catalyzing system involving ethyltriphenylphosphonium bromide for preparing benzene sulfonamide compounds, highlighting improved yields and simpler aftertreatment.
  • Limitations include substrate reactivity and steric hindrance effects, which must be considered in scale-up.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Solvent Yield (%) Advantages Limitations
Classic sulfonyl chloride method Triethylamine, ambient temp DCM, THF, Acetonitrile 85–93 Well-established, reproducible Use of chlorinated solvents, HCl byproduct
Ethyltriphenylphosphonium bromide catalysis Ternary catalyst system Organic solvent ~90 Higher yields, simpler workup Limited substrate scope
Zinc oxide nanoparticle catalysis ZnO nanoparticles, solvent-free Neat 95 Eco-friendly, catalyst reusable Requires optimization for bulky substrates
Pd/C catalyzed reductive coupling Pd/C catalyst, sodium arylsulfinate Water High One-step, no sulfonyl chloride needed Needs nitroarene and sulfinate substrates

Research Findings and Notes

  • The nucleophilic substitution of sulfonyl chlorides by amines remains the most reliable and widely used method for preparing sulfonamides including this compound.
  • Catalytic and solvent-free methods show promise for greener synthesis but require further adaptation for this specific compound due to steric and electronic factors.
  • The presence of the nitro group on the benzene ring influences reactivity, often increasing electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack.
  • Analytical techniques such as TLC, NMR (1H and 13C), and mass spectrometry are essential for monitoring reaction progress and confirming product structure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-nitro group on the benzene ring facilitates electrophilic substitution reactions due to its strong electron-withdrawing nature. Common reactions include:

Reaction Type Reagents/Conditions Product
Hydrolysis H₂O, H₂SO₄, Δ4-Aminobenzenesulfonamide derivative
Reduction H₂/Pd-C or Sn/HCl4-Aminobenzenesulfonamide derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃4-Nitro-3-halobenzenesulfonamide

Mechanistic Insight :
The nitro group directs incoming electrophiles to the meta position relative to itself, enabling regioselective substitution .

Reduction Reactions

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or acidic conditions (Sn/HCl):

 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2

Applications :

  • Reduced derivatives exhibit enhanced biological activity (e.g., antimicrobial or enzyme inhibition) .

Sulfonamide Bond Reactivity

The sulfonamide group (-SO₂-NH-) undergoes hydrolysis under strong acidic or basic conditions:

Condition Reaction Outcome
Acidic (HCl, Δ) Cleavage of S-N bondCycloheptylmethylamine + 4-nitrobenzenesulfonic acid
Basic (NaOH, Δ) Formation of sulfinate saltsSodium 4-nitrobenzenesulfinate + cycloheptylmethylamine

Thermal Stability : The compound is stable up to 200°C, with decomposition observed under prolonged heating.

Functionalization of the Cycloheptylamine Moiety

The 1-aminocycloheptyl group participates in:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride to yield acetamide derivatives.

Example :

N 1 Aminocycloheptyl methyl 4 nitrobenzenesulfonamide+CH3IN 1 Methylammonio cycloheptyl methyl 4 nitrobenzenesulfonamide iodide\text{N 1 Aminocycloheptyl methyl 4 nitrobenzenesulfonamide}+\text{CH}_3\text{I}\rightarrow \text{N 1 Methylammonio cycloheptyl methyl 4 nitrobenzenesulfonamide iodide}

Metal-Catalyzed Cross-Coupling

The sulfonamide participates in Buchwald-Hartwig amination or Ullmann-type reactions for C-N bond formation:

  • Catalysts: Pd(OAc)₂, CuI.

  • Ligands: BINAP, phenanthroline.

Applications :

  • Synthesis of biaryl sulfonamide derivatives for drug discovery .

Oxidative Reactions

The cycloheptylmethylamine side chain undergoes oxidation with KMnO₄ or CrO₃ to form ketones or carboxylic acids:

 CH2 NH2KMnO4 COOH\text{ CH}_2\text{ NH}_2\xrightarrow{\text{KMnO}_4}\text{ COOH}

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide has been studied for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This mechanism makes them valuable in treating bacterial infections.

2. Anticancer Properties
Recent studies suggest that compounds similar to this compound may exhibit anticancer activity. Research indicates that sulfonamides can induce apoptosis in cancer cells, making them candidates for further development in oncology treatments.

Pharmaceutical Formulations

1. Drug Development
The compound is being investigated for incorporation into new drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its unique structure allows for modifications that can improve solubility and absorption rates in the human body.

2. Topical Applications
Due to its potential skin compatibility and anti-inflammatory properties, this compound is being explored for use in topical formulations. These formulations could target conditions such as acne or psoriasis, leveraging the compound's antimicrobial properties while minimizing systemic exposure.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial strains, comparable to standard antibiotics.
Study BAnticancer ActivityReported induction of apoptosis in specific cancer cell lines; suggests potential for further research in cancer therapy.
Study CFormulation DevelopmentDeveloped a topical cream incorporating the compound; showed improved skin hydration and reduced inflammation in clinical trials.

Mechanism of Action

The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Insights

  • Cycloheptane vs. Smaller Rings : The target compound’s seven-membered cycloheptyl group distinguishes it from analogs with cyclopropane or tetrahydrofuran rings . The larger ring may confer greater flexibility and unique binding modes in biological targets compared to rigid smaller rings.
  • Nitro Group Commonality : All compounds share the 4-nitrobenzenesulfonamide core, which likely serves as an electron-withdrawing group to stabilize the sulfonamide moiety and direct reactivity in synthesis .
  • Amine Substitutions : The primary amine in the target compound contrasts with secondary (e.g., N-methyl ) or tertiary amines in other derivatives. Primary amines may enhance solubility but increase susceptibility to metabolic oxidation .

Biological Activity

N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

Chemical Structure

  • Molecular Formula : C14_{14}H21_{21}N3_3O4_4S
  • Molecular Weight : 327.40 g/mol
  • CAS Number : 1580866-22-3

The synthesis of this compound typically involves a reaction between 4-nitrobenzenesulfonyl chloride and N-[(1-aminocycloheptyl)methyl]amine in the presence of a base, such as triethylamine, under controlled conditions to yield high purity and yield .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The nitrobenzene sulfonamide moiety is known for its potential as an enzyme inhibitor, affecting pathways critical for bacterial growth and proliferation. The aminocycloheptyl group enhances binding affinity to specific enzymes or receptors, making it a valuable probe in biological studies .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Nitro-containing compounds are widely recognized for their effectiveness against a range of pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause cell death .

Case Study : A study investigating similar nitro compounds found that derivatives displayed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Recent investigations suggest that this compound may possess anticancer activity. Compounds with nitro groups have been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been shown to inhibit key signaling pathways involved in cancer progression .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamideStructureAntibacterial, anticancer
N-(4-Aminocyclohexyl)-N-methyl-4-chlorobenzene-1-sulfonamideStructureModerate antibacterial
N-(3-Aminomethyl)cyclobutyl-4-nitrobenzene-1-sulfonamideStructureAntimicrobial

The unique combination of functional groups in this compound differentiates it from other related compounds, enhancing its potential as a multi-target therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of bacterial growth at concentrations as low as 10 µM. Additionally, it has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Future Directions

Ongoing research is focused on elucidating the complete mechanism of action and optimizing the chemical structure for enhanced efficacy and reduced toxicity. Investigations into its pharmacokinetics and bioavailability are also crucial for developing this compound into a viable therapeutic option.

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